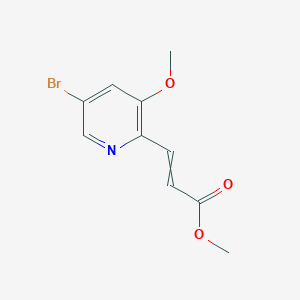
1-Ethyl-3-methylbenzimidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ETIL-3-METIL-1,3-BENZODIAZOL-2-TIONA es un compuesto heterocíclico que pertenece a la familia del benzotiazol. Este compuesto se caracteriza por un anillo de benceno fusionado a un anillo de tiazol, con grupos etilo y metilo unidos a los átomos de nitrógeno. Es conocido por sus diversas aplicaciones en varios campos, incluidos la química, la biología, la medicina y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1-ETIL-3-METIL-1,3-BENZODIAZOL-2-TIONA se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de 2-mercaptoanilina con haluros de etilo y metilo en condiciones básicas. La reacción generalmente procede de la siguiente manera:
Paso 1: 2-mercaptoanilina se trata con haluro de etilo en presencia de una base como hidróxido de sodio para formar 1-etil-2-mercaptoanilina.
Paso 2: El compuesto resultante se hace reaccionar entonces con haluro de metilo para producir 1-etil-3-metil-2-mercaptoanilina.
Métodos de producción industrial: La producción industrial de 1-ETIL-3-METIL-1,3-BENZODIAZOL-2-TIONA generalmente implica una síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimiza para obtener un alto rendimiento y pureza, con un control cuidadoso de los parámetros de reacción como la temperatura, la presión y el tiempo de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-ETIL-3-METIL-1,3-BENZODIAZOL-2-TIONA experimenta varias reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos y sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: La reducción del compuesto se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio, lo que lleva a la formación de aminas correspondientes.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico, ácido acético como solvente.
Reducción: Hidruro de litio y aluminio, tetrahidrofurano como solvente.
Sustitución: Aminas, alcoholes, bases como hidróxido de sodio o carbonato de potasio.
Principales productos formados:
Oxidación: Sulfoxidos, sulfonas.
Reducción: Aminas.
Sustitución: Varios benzotiazoles sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
1-ETIL-3-METIL-1,3-BENZODIAZOL-2-TIONA tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su potencial como agente terapéutico en el tratamiento de diversas enfermedades, incluyendo el cáncer y las enfermedades infecciosas.
Industria: Utilizado en la producción de tintes, pigmentos y aceleradores del caucho.
Mecanismo De Acción
El mecanismo de acción de 1-ETIL-3-METIL-1,3-BENZODIAZOL-2-TIONA implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede interactuar con enzimas y proteínas, inhibiendo su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas bacterianas, lo que lleva a efectos antimicrobianos.
Vías involucradas: El compuesto puede interferir con procesos celulares como la replicación del ADN, la síntesis de proteínas y la síntesis de la pared celular, contribuyendo a su actividad biológica.
Comparación Con Compuestos Similares
1-ETIL-3-METIL-1,3-BENZODIAZOL-2-TIONA se puede comparar con otros compuestos similares, como:
Benzotiazol: Carece de los grupos etilo y metilo, lo que da como resultado diferentes propiedades químicas y biológicas.
Benzoxazol: Contiene un átomo de oxígeno en lugar de azufre, lo que lleva a variaciones en la reactividad y las aplicaciones.
Imidazol: Contiene dos átomos de nitrógeno en el anillo, ofreciendo diferentes actividades biológicas y usos.
Singularidad: 1-ETIL-3-METIL-1,3-BENZODIAZOL-2-TIONA es único debido a su patrón de sustitución específico, que imparte una reactividad química y una actividad biológica distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C10H12N2S |
|---|---|
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
1-ethyl-3-methylbenzimidazole-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-3-12-9-7-5-4-6-8(9)11(2)10(12)13/h4-7H,3H2,1-2H3 |
Clave InChI |
BLNDCZVBFRVGCN-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2N(C1=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B12465849.png)
![2-[[4-(1-Naphthyloxy)phenyl]carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12465851.png)
![4-nitro-2-[(E)-{[2-(trifluoromethyl)-1H-benzimidazol-6-yl]imino}methyl]phenol](/img/structure/B12465857.png)


![N-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465867.png)
![N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide](/img/structure/B12465873.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12465875.png)

![5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione](/img/structure/B12465897.png)



![3,3-dimethyl-2-oxobutyl 2-[4-(4-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12465920.png)
